molecular formula C10H13BrClNO2 B14030337 Methyl (R)-3-amino-3-(2-bromophenyl)propanoate hydrochloride

Methyl (R)-3-amino-3-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B14030337
M. Wt: 294.57 g/mol
InChI Key: JIOZZMPFORLQQJ-SBSPUUFOSA-N
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Description

Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of propanoic acid and contains a bromophenyl group, making it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves the reaction of ®-3-amino-3-(2-bromophenyl)propanoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ®-3-amino-3-(2-bromophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and bromophenyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.57 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2-bromophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1

InChI Key

JIOZZMPFORLQQJ-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC=CC=C1Br)N.Cl

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1Br)N.Cl

Origin of Product

United States

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